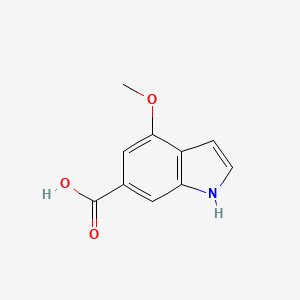

4-甲氧基-1H-吲哚-6-羧酸

描述

4-Methoxy-1H-indole-6-carboxylic acid is a chemical compound with the molecular formula C10H9NO3 . It is an off-white solid and is used for research and development purposes .

Synthesis Analysis

The synthesis of indole derivatives, including 4-Methoxy-1H-indole-6-carboxylic acid, has been a subject of interest in the chemical community . The synthesis process often involves the use of various catalysts and specific environmental conditions .Molecular Structure Analysis

The molecular structure of 4-Methoxy-1H-indole-6-carboxylic acid consists of a methoxy group (-OCH3) attached to the 4th position of an indole ring and a carboxylic acid group (-COOH) attached to the 6th position . The molecular weight of this compound is 191.19 .Physical and Chemical Properties Analysis

4-Methoxy-1H-indole-6-carboxylic acid is an off-white solid . It is stable within a pH range of 6–7 and at temperatures of up to 50 °C .科学研究应用

合成和衍生物形成

涉及 4-甲氧基-1H-吲哚-6-羧酸的一个重要研究领域是其在合成各种衍生物中的应用。例如,Sharma 等人(2020 年)开发了一种简明且区域选择性的策略来构建 6-溴-5-甲氧基-1H-吲哚-3-羧酸,这种化合物可用作类赫德曼宁 D 等抗炎化合物的支架 (Sharma 等人,2020 年)。同样,Kasahara 等人(2007 年)报道了一种吲哚羧酸的简便合成方法,这些衍生物带有羧基或甲氧羰基,并且通常表现出显著的生理活性 (Kasahara 等人,2007 年)。

催化应用

在催化方面,Jing Zheng 等人(2014 年)的工作重点介绍了 Rh(III) 催化的 N-甲氧基-1H-吲哚-1-甲酰胺和芳基硼酸的选择性偶联,展示了吲哚衍生物在催化过程中的潜力 (Zheng 等人,2014 年)。

抗氧化剂和细胞毒性研究

Goh 等人(2015 年)通过美拉德反应制备了各种 6-甲氧基四氢-β-咔啉衍生物,并研究了它们的体外抗氧化剂和细胞毒性特性。这些衍生物显示出中等的抗氧化特性和不同的细胞毒性活性,提供了潜在治疗应用的见解 (Goh 等人,2015 年)。

光谱研究

Almutairi 等人(2017 年)对 5-甲氧基-1H-吲哚-2-甲酸甲酯(一种生物活性分子的前体)进行了光谱和计算研究。这些研究包括 FT-IR、FT-拉曼、紫外和 NMR 分析,提供了对分子电子性质和反应性的宝贵见解 (Almutairi 等人,2017 年)。

药物化学

在药物化学中,Chen 等人(2016 年)发现了一种新型的吲哚衍生物作为一种有效且选择性的 CysLT1 拮抗剂,突出了吲哚羧酸衍生物的治疗潜力 (Chen 等人,2016 年)。

未来方向

The future directions for research on 4-Methoxy-1H-indole-6-carboxylic acid could involve further exploration of its synthesis, chemical reactions, and potential biological activities. As it is a type of indole derivative, it may have potential applications in the development of new drugs or treatments .

作用机制

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules .

Result of Action

Indole derivatives have been reported to possess various biological activities, which suggest that they may have diverse molecular and cellular effects .

Action Environment

The action of 4-Methoxy-1H-indole-6-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability, efficacy, and action can be affected by factors such as temperature, pH, and the presence of other substances . .

生化分析

Biochemical Properties

Indole derivatives, including 4-Methoxy-1H-indole-6-carboxylic acid, are known to interact with multiple receptors, which makes them useful in developing new derivatives

Cellular Effects

Indoles have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors , but the specific binding interactions of 4-Methoxy-1H-indole-6-carboxylic acid with biomolecules, its potential for enzyme inhibition or activation, and its effects on gene expression require further study.

属性

IUPAC Name |

4-methoxy-1H-indole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-9-5-6(10(12)13)4-8-7(9)2-3-11-8/h2-5,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMJJBMLAGFAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40990-53-2 | |

| Record name | 4-Methoxy-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40990-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

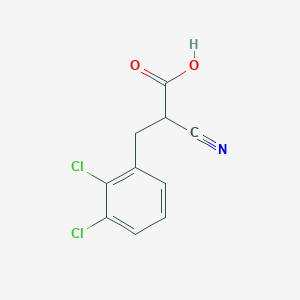

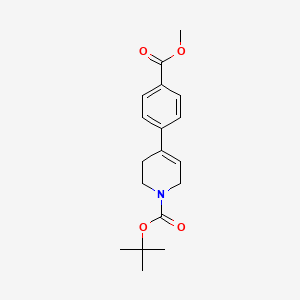

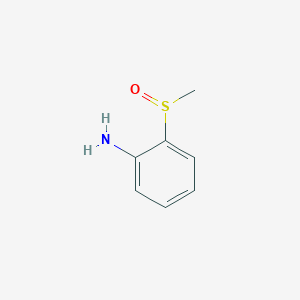

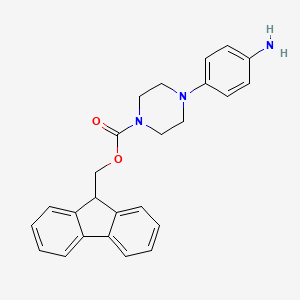

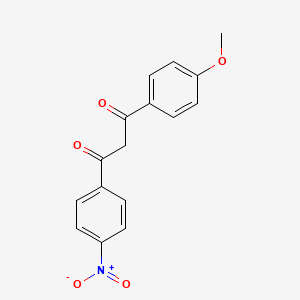

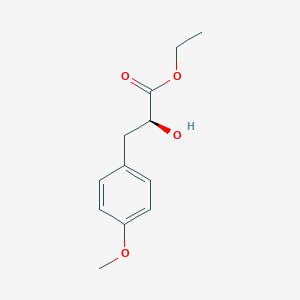

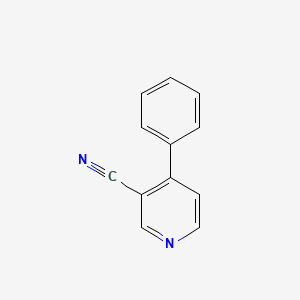

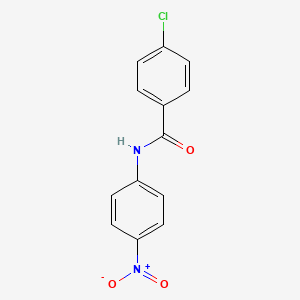

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B3370455.png)